molecular formula C18H17N5O6S2 B035375 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid CAS No. 108312-26-1

3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid

Cat. No. B035375
CAS RN: 108312-26-1
M. Wt: 463.5 g/mol
InChI Key: HREPATZNEVVIAA-UHFFFAOYSA-N
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Description

3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid is a useful research compound. Its molecular formula is C18H17N5O6S2 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Researchers have synthesized novel compounds with structures similar to 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid and studied their stereochemistry and biological activity. These studies involve creating derivatives from 10-undecenoic acid hydrazide and discussing their structural assignment and biological assays (Rahman et al., 2005).
  • A related synthesis involved the creation of imidazo[1,2-a]pyridines and indoles, highlighting the reactivity of similar compounds with triethylamine. This work emphasized the importance of specific substituents in directing the outcome of the reactions (Khalafy et al., 2002).
  • The synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide was reported, showcasing the potential of such compounds in pharmaceuticals due to their potent biological activity (Kantam et al., 2010).

Medicinal Chemistry and Drug Design

  • In medicinal chemistry, there is a focus on the synthesis of specific derivatives for drug development. For example, the synthesis of dabigatran etexilate mesylate, a well-known anticoagulant, involves complex steps that are closely related to the structural features of 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid (Qi Ya-juan, 2012).
  • The study of imidazole derivatives using sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester as a recyclable catalyst illustrates the importance of such compounds in the synthesis of potentially biologically active molecules (Tavakoli et al., 2012).

Antimicrobial and Antiprotozoal Research

  • Some derivatives of 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid have been evaluated for their antimicrobial properties, illustrating the compound's relevance in the development of new antimicrobial agents (Fadda et al., 2016).
  • Synthesis and evaluation of pyridine thioaryl ethers demonstrate the potential of related compounds in antiprotozoal activity, suggesting a role in combating protozoan infections (Fetisov et al., 2021).

properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREPATZNEVVIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398731
Record name 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108312-26-1
Record name 3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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